tert-butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of the synthesis is approximately 59.5% .
Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form a nitroso intermediate.
Reduction: The nitroso intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified to form an ester intermediate.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: The protected intermediate undergoes condensation to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
tert-Butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(5-amino-2-butylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-5-6-7-16-10(8-9(13)15-16)14-11(17)18-12(2,3)4/h8H,5-7H2,1-4H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPPSEDTOYCIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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